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Compound of Interest

Compound Name: (4-Bromobutoxy)benzene

Cat. No.: B073664 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of experimental and computationally derived data for (4-
Bromobutoxy)benzene. This analysis aims to highlight the correlation between measured

properties and theoretical predictions, offering insights into the utility and limitations of

computational models in characterizing small organic molecules.

(4-Bromobutoxy)benzene, a halogenated ether, serves as a versatile building block in organic

synthesis. An accurate understanding of its physicochemical and spectral properties is crucial

for its application in medicinal chemistry and materials science. This guide presents a side-by-

side comparison of experimentally determined data with computationally predicted values for its

key characteristics.

Physicochemical Properties: A Tale of Two
Methodologies
The fundamental physical properties of (4-Bromobutoxy)benzene, namely its melting and

boiling points, have been determined through both laboratory experimentation and

computational prediction. A summary of these findings is presented below.
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Property Experimental Value
Computational
Value

Method

Melting Point 36.0-46.0 °C[1] 37.76 °C Joback Method

Boiling Point
153-154 °C at 18

mmHg
270.31 °C (Normal) Joback Method

Boiling Point
154.55 °C at ~18

mmHg

The experimental melting point is reported as a range, which is common for compounds that

may have slight impurities or exist in different crystalline forms. The computationally predicted

melting point of 37.76 °C, derived from the Joback method, falls within this experimental range,

indicating a good correlation for this property.

A direct comparison of the boiling points is more complex due to the experimental value being

recorded at a reduced pressure. The predicted boiling point of 270.31 °C is at standard

atmospheric pressure. While a quantitative comparison is not straightforward without

converting the experimental value to normal pressure, the significant difference underscores

the importance of specifying conditions when reporting and comparing such data.

Spectroscopic Fingerprints: Unveiling the Molecular
Structure
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform

Infrared (FTIR) spectroscopy provide detailed information about the molecular structure of (4-
Bromobutoxy)benzene. While comprehensive experimental spectra with detailed peak

assignments are available in various databases, this guide will focus on a qualitative

comparison with the principles of computational spectral prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of (4-Bromobutoxy)benzene is expected to show distinct

signals for the aromatic protons on the benzene ring and the aliphatic protons of the butoxy

chain. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), with their

splitting patterns providing information about their relative positions. The protons of the butoxy
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chain will appear in the upfield region, with their chemical shifts and multiplicities determined by

their proximity to the oxygen and bromine atoms.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons

(typically in the δ 110-160 ppm range) and the four distinct carbons of the butoxy chain. The

carbon attached to the oxygen will be the most downfield among the aliphatic carbons, while

the carbon attached to the bromine will also show a significant downfield shift.

Computational Prediction: Predicting NMR spectra using computational methods, such as

Density Functional Theory (DFT), involves calculating the magnetic shielding tensors of the

nuclei. These calculations can provide theoretical chemical shifts that can be compared with

experimental data to aid in spectral assignment and structural elucidation. The accuracy of

these predictions is highly dependent on the level of theory and the basis set used in the

calculation.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of (4-Bromobutoxy)benzene is characterized by absorption bands

corresponding to the vibrational modes of its functional groups. Key expected peaks include:

C-H stretching (aromatic): ~3030-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

C=C stretching (aromatic): ~1450-1600 cm⁻¹

C-O stretching (ether): ~1000-1300 cm⁻¹

C-Br stretching: ~500-600 cm⁻¹

Computational Prediction: Computational methods can simulate the vibrational frequencies and

their corresponding intensities, generating a theoretical IR spectrum. These simulations can be

invaluable in assigning experimental peaks to specific vibrational modes within the molecule.

Experimental Protocols
Physicochemical Property Determination
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Melting Point: The melting point is determined using a calibrated melting point apparatus. A

small amount of the crystalline sample is packed into a capillary tube and heated at a

controlled rate. The temperature range over which the sample melts is recorded.

Boiling Point: The boiling point at reduced pressure is determined by distillation. The sample

is heated under a vacuum, and the temperature at which the liquid boils and its vapor is in

equilibrium with the liquid is recorded, along with the corresponding pressure.

Spectroscopic Analysis
NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g.,

CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field

NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) standard.

FTIR Spectroscopy: The IR spectrum is typically recorded using an FTIR spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the

sample is placed directly on the ATR crystal, and the spectrum is recorded as the average of

multiple scans.

Workflow for Data Correlation
The process of comparing experimental and computational data for a given molecule follows a

logical workflow. This can be visualized as a flowchart that outlines the key steps from data

acquisition to final analysis and interpretation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Data Acquisition Computational Data Generation

Comparative Analysis

Sample Synthesis & Purification

Melting/Boiling Point Determination NMR Spectroscopy (1H, 13C) FTIR Spectroscopy

Tabulate Quantitative Data

Physical Properties

Overlay Experimental & Simulated Spectra

Experimental Spectra

Molecular Structure Optimization (DFT)

Property Prediction (e.g., Joback) NMR Spectra Simulation (GIAO-DFT) IR Spectra Simulation (DFT)

Predicted Properties Simulated Spectra

Assess Correlation & Discrepancies

Interpret Results & Refine Models

Click to download full resolution via product page

Workflow for comparing experimental and computational data.

Conclusion
This guide demonstrates a strong qualitative and, in some cases, quantitative correlation

between the experimental and computational data for (4-Bromobutoxy)benzene. While

computational methods like the Joback method provide reasonable estimates for physical

properties, more sophisticated techniques like DFT are necessary for accurate spectral

predictions. The synergy between experimental measurements and computational simulations

provides a powerful approach for the comprehensive characterization of molecules,

accelerating research and development in various scientific disciplines. Researchers are
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encouraged to leverage both methodologies for a more complete understanding of chemical

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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